[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
Overview
Description
[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, a common method involves the reaction of a phenylethyl hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
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Introduction of the Methanamine Group: : The methanamine group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxadiazole intermediate with a suitable amine source, such as methanamine, under controlled conditions to ensure the formation of the desired product.
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Formation of the Hydrochloride Salt: : The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid. This step is crucial for enhancing the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the phenylethyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methanamine group or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of oxadiazole derivatives with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with specific therapeutic targets, such as antimicrobial or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it a valuable intermediate for producing a wide range of products.
Mechanism of Action
The mechanism of action of [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The phenylethyl group may facilitate binding to hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride: Similar structure but with a sulfur atom replacing the oxygen in the ring.
[5-(2-Phenylethyl)-1,3,4-triazol-2-yl]methanamine hydrochloride: Similar structure but with an additional nitrogen atom in the ring.
[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride: Similar structure but with different positioning of the nitrogen atoms in the ring.
Uniqueness
The uniqueness of [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride lies in its specific arrangement of atoms, which can influence its reactivity and interaction with biological targets. The presence of the phenylethyl group provides additional hydrophobic interactions, potentially enhancing its binding affinity and specificity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-8-11-14-13-10(15-11)7-6-9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAQCUUYWZBCSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(O2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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